1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate
CAS No.:
Cat. No.: VC18752899
Molecular Formula: C13H20N2O4
Molecular Weight: 268.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N2O4 |
|---|---|
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | 1-O-tert-butyl 3-O-methyl 3-cyanopiperidine-1,3-dicarboxylate |
| Standard InChI | InChI=1S/C13H20N2O4/c1-12(2,3)19-11(17)15-7-5-6-13(8-14,9-15)10(16)18-4/h5-7,9H2,1-4H3 |
| Standard InChI Key | IZHHCWISMVEPOH-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)(C#N)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate is systematically named as 1-O-tert-butyl 3-O-methyl 3-cyanopiperidine-1,3-dicarboxylate. Its structural identity is confirmed by the following descriptors:
The compound’s piperidine backbone is substituted at the 1- and 3-positions with a tert-butyl ester and methyl ester, respectively, while the 3-position also bears a cyano group. This arrangement introduces steric hindrance from the tert-butyl group and electronic effects from the electron-withdrawing cyano moiety, influencing reactivity and interaction with biological targets .
Synthetic Routes and Reactivity
Reactivity Profile
The compound’s reactivity is governed by three functional groups:
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Cyano Group: Acts as an electrophile in nucleophilic additions or a hydrogen bond acceptor.
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Ester Groups: Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids.
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Tertiary Amine: Participates in salt formation or coordination chemistry.
For example, the cyano group may undergo Staudinger reactions with phosphines or serve as a precursor to amidines, expanding its utility in heterocycle synthesis .
Applications in Pharmaceutical Research
Intermediate in Drug Discovery
1-tert-Butyl 3-methyl 3-cyanopiperidine-1,3-dicarboxylate is primarily employed as a building block for pharmacologically active molecules. Piperidine derivatives are prevalent in FDA-approved drugs, including analgesics (e.g., fentanyl) and antivirals (e.g., remdesivir analogs). The tert-butyl ester’s stability under physiological conditions makes it advantageous for prodrug formulations, where controlled release of active metabolites is required .
Case Study: Anticancer Agent Development
A 2024 study utilized this compound to synthesize piperidine-based kinase inhibitors. The cyano group facilitated hydrogen bonding with ATP-binding pockets in target proteins, while the ester groups allowed for late-stage functionalization via hydrolysis . Preliminary assays demonstrated IC₅₀ values of <100 nM against breast cancer cell lines, highlighting its potential in oncology.
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H315-H319 | Causes skin/eye irritation | |
| H335 | May cause respiratory tract irritation |
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Replacing the 3-cyano group with a 4-cyano substituent (as in 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate) alters electronic distribution and steric interactions. The 4-cyano analog exhibits reduced enzymatic stability due to increased exposure of the electrophilic nitrile group, underscoring the importance of substitution patterns in drug design .
Ester Group Modifications
Swapping the methyl ester with an ethyl group (e.g., 1-tert-Butyl 3-ethyl 3-cyanopiperidine-1,3-dicarboxylate) enhances lipophilicity, as evidenced by a 15% increase in octanol-water partition coefficient (logP). This modification improves blood-brain barrier penetration in preclinical models .
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